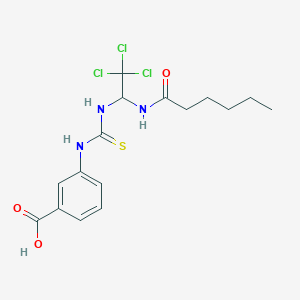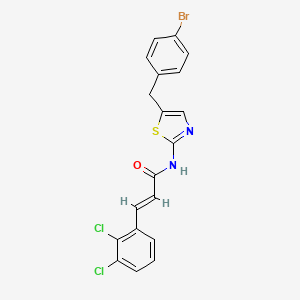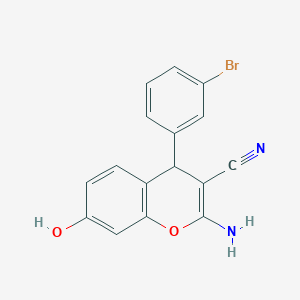![molecular formula C14H10Cl4 B11971626 1,3-Dichloro-2-[2-(2,6-dichlorophenyl)ethyl]benzene CAS No. 62120-70-1](/img/structure/B11971626.png)
1,3-Dichloro-2-[2-(2,6-dichlorophenyl)ethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-2-[2-(2,6-dichlorophenyl)ethyl]benzene is an organic compound with the molecular formula C14H10Cl4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-[2-(2,6-dichlorophenyl)ethyl]benzene typically involves the chlorination of benzene derivatives. One common method starts with the halogenation of benzene to produce benzyl chloride, followed by further chlorination to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes using chlorine gas and suitable catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloro-2-[2-(2,6-dichlorophenyl)ethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other functional groups.
Oxidation Reactions: It can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce chlorinated benzoic acids or other oxidized products .
Applications De Recherche Scientifique
1,3-Dichloro-2-[2-(2,6-dichlorophenyl)ethyl]benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-2-[2-(2,6-dichlorophenyl)ethyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and other cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dichloro-2-(chloromethyl)benzene
- 1,3-Dichloro-2-(dichloromethyl)benzene
- 1,5-Dichloro-2,4-dimethyl-benzene
- 1,4-Dibromo-2,5-dichloro-3,6-dimethyl-benzene
Uniqueness
1,3-Dichloro-2-[2-(2,6-dichlorophenyl)ethyl]benzene is unique due to its specific substitution pattern and the presence of multiple chlorine atoms, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
62120-70-1 |
|---|---|
Formule moléculaire |
C14H10Cl4 |
Poids moléculaire |
320.0 g/mol |
Nom IUPAC |
1,3-dichloro-2-[2-(2,6-dichlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H10Cl4/c15-11-3-1-4-12(16)9(11)7-8-10-13(17)5-2-6-14(10)18/h1-6H,7-8H2 |
Clé InChI |
SKLOHZRZUDVZDA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)CCC2=C(C=CC=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11971545.png)
![2,4-dibromo-6-((E)-{[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11971550.png)

![5-cyclohexyl-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11971566.png)


![6-bromo-2-{(2Z)-2-[(5-chlorofuran-2-yl)methylidene]hydrazinyl}-4-phenylquinazoline](/img/structure/B11971589.png)
![4-{(E)-[(1H-benzimidazol-6-ylcarbonyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11971594.png)
![(2Z,6E)-2,6-bis{[5-(4-chlorophenyl)-2-furyl]methylene}cyclohexanone](/img/structure/B11971596.png)
![(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971605.png)

![2-bromo-6-methoxy-4-{(E)-[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B11971621.png)


